molecular formula C11H11ClN4OS B249403 N-(3-chloro-4-methylphenyl)-2-(1H-1,2,3-triazol-5-ylsulfanyl)acetamide

N-(3-chloro-4-methylphenyl)-2-(1H-1,2,3-triazol-5-ylsulfanyl)acetamide

Cat. No. B249403
M. Wt: 282.75 g/mol
InChI Key: WDLQTPVTSINSID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-methylphenyl)-2-(1H-1,2,3-triazol-5-ylsulfanyl)acetamide, also known as CMPTA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CMPTA belongs to the family of triazole-based compounds and has shown promising results in various studies.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-2-(1H-1,2,3-triazol-5-ylsulfanyl)acetamide is not fully understood, but it is believed to involve the inhibition of various cellular pathways. In cancer cells, this compound induces apoptosis by activating the caspase-dependent pathway and inhibiting the anti-apoptotic proteins. Inflammation is a complex process that involves the production of various cytokines and chemokines. This compound has been shown to inhibit the production of these inflammatory mediators by inhibiting the NF-κB signaling pathway. This compound also inhibits the growth of microorganisms by disrupting their cellular membranes and inhibiting their metabolic pathways.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects on the body. In cancer cells, this compound induces cell death by activating the caspase-dependent pathway and inhibiting cell proliferation. Inflammation is a complex process that involves the production of various cytokines and chemokines. This compound has been shown to inhibit the production of these inflammatory mediators by inhibiting the NF-κB signaling pathway. This compound also inhibits the growth of microorganisms by disrupting their cellular membranes and inhibiting their metabolic pathways.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(3-chloro-4-methylphenyl)-2-(1H-1,2,3-triazol-5-ylsulfanyl)acetamide is its relatively simple synthesis method, which makes it accessible for laboratory experiments. This compound has also shown promising results in various studies, indicating its potential therapeutic applications. However, there are also some limitations to using this compound in laboratory experiments. For example, its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential. Additionally, this compound has not been extensively studied in clinical trials, which limits its applicability in human medicine.

Future Directions

There are several future directions for N-(3-chloro-4-methylphenyl)-2-(1H-1,2,3-triazol-5-ylsulfanyl)acetamide research, including further studies on its mechanism of action, optimization of its therapeutic potential, and clinical trials to evaluate its safety and efficacy in humans. Additionally, this compound could be further studied for its potential applications in other areas, such as neurodegenerative diseases, metabolic disorders, and cardiovascular diseases. Overall, this compound has shown promising results in various studies, and further research is needed to fully understand its potential therapeutic applications.

Synthesis Methods

The synthesis of N-(3-chloro-4-methylphenyl)-2-(1H-1,2,3-triazol-5-ylsulfanyl)acetamide involves a multi-step process that includes the reaction of 3-chloro-4-methylphenyl isocyanate and 1H-1,2,3-triazole-5-thiol in the presence of an appropriate solvent. The resulting product is then treated with acetic anhydride to obtain the final product, this compound. The synthesis of this compound is relatively simple and can be performed in a laboratory setting using standard chemical techniques.

Scientific Research Applications

N-(3-chloro-4-methylphenyl)-2-(1H-1,2,3-triazol-5-ylsulfanyl)acetamide has been studied for its potential therapeutic applications in various areas, including cancer, inflammation, and microbial infections. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Inflammation is a major contributor to various diseases, and this compound has been shown to have anti-inflammatory properties by inhibiting the production of inflammatory cytokines. This compound has also been studied for its antimicrobial properties, and it has shown significant activity against various bacterial and fungal strains.

properties

Molecular Formula

C11H11ClN4OS

Molecular Weight

282.75 g/mol

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-(2H-triazol-4-ylsulfanyl)acetamide

InChI

InChI=1S/C11H11ClN4OS/c1-7-2-3-8(4-9(7)12)14-10(17)6-18-11-5-13-16-15-11/h2-5H,6H2,1H3,(H,14,17)(H,13,15,16)

InChI Key

WDLQTPVTSINSID-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NNN=C2)Cl

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NNN=C2)Cl

Origin of Product

United States

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